2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide
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Overview
Description
2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting 4-chlorobenzohydrazide with cyanogen bromide in the presence of a base to form 5-(4-chlorophenyl)-1,2,4-oxadiazole.
Coupling with phenol derivative: The oxadiazole intermediate is then coupled with 2-(2-methylphenoxy)acetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Final acylation: The resulting product is then acylated with 2-methylphenylamine to yield the final compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl moiety, using nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: Used in studies to understand its interaction with biological targets and pathways.
Industrial Applications: Employed in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. It is known to bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit bacterial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide
- 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide exhibits unique properties due to the presence of the oxadiazole ring, which imparts distinct electronic and steric characteristics. This uniqueness can result in different biological activities and chemical reactivity .
Properties
Molecular Formula |
C23H18ClN3O3 |
---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
2-[2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C23H18ClN3O3/c1-15-6-2-4-8-19(15)25-21(28)14-29-20-9-5-3-7-18(20)22-26-23(30-27-22)16-10-12-17(24)13-11-16/h2-13H,14H2,1H3,(H,25,28) |
InChI Key |
UETRADXMVDEFIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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